molecular formula C24H18FN5O3S B2662475 N-(3-fluoro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1242869-56-2

N-(3-fluoro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2662475
CAS No.: 1242869-56-2
M. Wt: 475.5
InChI Key: WGLPVPUKXYYLEN-UHFFFAOYSA-N
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Description

The compound N-(3-fluoro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide features a thieno[2,3-d]pyrimidin-4(3H)-one core substituted at position 6 with a 3-phenyl-1,2,4-oxadiazole moiety, at position 5 with a methyl group, and at position 3 with an acetamide-linked 3-fluoro-4-methylphenyl group.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN5O3S/c1-13-8-9-16(10-17(13)25)27-18(31)11-30-12-26-23-19(24(30)32)14(2)20(34-23)22-28-21(29-33-22)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLPVPUKXYYLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC=C5)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, drawing on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H25FN4O2SC_{25}H_{25}FN_{4}O_{2}S, with a molecular weight of 464.6 g/mol. The structure features a thieno[2,3-d]pyrimidine core linked to a 1,2,4-oxadiazole moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC25H25FN4O2SC_{25}H_{25}FN_{4}O_{2}S
Molecular Weight464.6 g/mol
CAS Number1115338-49-2

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (human breast adenocarcinoma)
  • MDA-MB-231 (triple-negative breast cancer)
  • U937 (human acute monocytic leukemia)

The compound showed IC50 values in the low micromolar range, indicating potent activity. For instance, derivatives similar to this compound have been shown to induce apoptosis in MCF-7 cells through the activation of the p53 pathway and caspase cleavage, leading to programmed cell death .

The mechanism by which this compound exerts its effects appears to involve:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle at the G0-G1 phase.
  • Induction of Apoptosis : Flow cytometry analyses indicated that treatment leads to increased levels of apoptotic markers.
  • Molecular Interactions : Molecular docking studies suggest strong hydrophobic interactions with target proteins involved in cancer progression.

Case Studies

A notable study conducted by researchers evaluated several derivatives of oxadiazole compounds and found that those based on this thienopyrimidine framework exhibited superior cytotoxicity compared to traditional chemotherapeutic agents like doxorubicin .

In another investigation focusing on the structure–activity relationship (SAR) of oxadiazole derivatives, modifications in the aromatic substituents were shown to enhance biological activity significantly. The introduction of electron-withdrawing groups (EWGs) was particularly beneficial for increasing potency against cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to N-(3-fluoro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide exhibit promising antimicrobial properties. For instance, derivatives containing oxadiazole rings have been synthesized and tested for their efficacy against various bacterial strains. The incorporation of the thieno[2,3-d]pyrimidine moiety enhances the bioactivity against resistant strains of bacteria .

Antiparasitic Potential
The compound has shown potential as an antiparasitic agent. Research into similar thienopyrimidine derivatives has revealed their effectiveness against protozoan parasites such as Entamoeba histolytica. Studies have demonstrated that these compounds can significantly inhibit parasite growth, suggesting that this compound may possess similar properties .

Cancer Research

Targeting Kinase Activity
The compound's structure suggests potential applications in cancer treatment through the modulation of protein kinase activity. Compounds with similar structures have been explored for their ability to inhibit specific kinases involved in cancer progression. This modulation can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Allosteric Modulation
Research on allosteric modulators of G-protein coupled receptors (GPCRs) indicates that compounds with complex heterocyclic structures can serve as effective therapeutic agents in treating conditions such as Alzheimer's disease and schizophrenia. The structural features of this compound may allow it to act as an allosteric modulator for certain GPCRs .

Structure Activity Relationship (SAR)

A comprehensive analysis of the structure activity relationship (SAR) for similar compounds indicates that modifications to the thieno[2,3-d]pyrimidine scaffold can significantly impact biological activity. The presence of electron-withdrawing groups like fluorine enhances the potency against microbial targets while maintaining low toxicity profiles .

Summary of Findings

Application AreaKey Findings
Antimicrobial Effective against resistant bacterial strains; potential for broad-spectrum activity.
Antiparasitic Inhibitory effects on Entamoeba histolytica growth; promising results in preclinical studies.
Cancer Research Potential as a kinase inhibitor; may reduce cancer cell proliferation through targeted action.
Allosteric Modulation Possible role in modulating GPCRs; implications for neurological disorders treatment.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The target compound shares key structural motifs with several analogs, including thieno-pyrimidine cores, fluorinated aromatic substituents, and acetamide linkages. Below is a comparative analysis of its properties and synthesis against relevant compounds.

Table 1: Comparative Overview of Key Compounds
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity / Use Reference
Target Compound Thieno[2,3-d]pyrimidin-4-one 3-Phenyl-1,2,4-oxadiazole, 5-methyl, 3-fluoro-4-methylphenyl acetamide Not reported Not reported Inferred kinase inhibition (structural)
Example 83 (Patent: US12/036594) Pyrazolo[3,4-d]pyrimidine + chromenone 3-Fluorophenyl, isopropoxy, dimethylamino 571.2 (M+1) 302–304 Kinase inhibition (implied) [1]
Compound 266 (CK1δ Inhibitor Study) Thieno[3,2-d]pyrimidin-4-one 4-Fluorophenyl, methylthio, thioether-linked acetamide 602.72 Not reported CK1δ inhibition [4]
577962-34-6 (Thieno[2,3-d]pyrimidin Analog) Thieno[2,3-d]pyrimidin-4-one 3-Ethyl, 5,6-dimethyl, 2,4-difluorophenyl thioacetamide Not reported Not reported Not reported [5]
Flumetsulam (Pesticide) Triazolo[1,5-a]pyrimidine 2,6-Difluorophenyl, sulfonamide 325.3 Not reported Herbicide [3]

Key Findings and Differentiation

Core Structure Variations: The target compound’s thieno[2,3-d]pyrimidin-4-one core distinguishes it from pyrazolo-pyrimidine (Example 83) and triazolo-pyrimidine (Flumetsulam) analogs. The thieno-pyrimidine scaffold is associated with enhanced π-stacking interactions in kinase binding pockets compared to pyrazolo or triazolo systems . Compared to 577962-34-6, which shares the same core, the target’s 3-phenyl-1,2,4-oxadiazole substituent likely improves metabolic stability over thioether groups due to reduced susceptibility to oxidative degradation .

Substituent Effects: The 3-fluoro-4-methylphenyl acetamide group in the target compound may enhance lipophilicity and blood-brain barrier penetration relative to the 2,4-difluorophenyl thioacetamide in 577962-34-6 .

Synthesis and Physicochemical Properties: Example 83 was synthesized via Suzuki-Miyaura coupling using Pd catalysts, achieving a moderate yield (19%) . The target compound may require similar cross-coupling strategies for oxadiazole installation.

Biological Activity Inference: Compound 266, a CK1δ inhibitor with a thieno-pyrimidine core, demonstrates the therapeutic relevance of this scaffold . The target’s oxadiazole substituent may confer selectivity for distinct kinase isoforms. Flumetsulam’s herbicidal activity highlights the versatility of pyrimidine derivatives but underscores the target’s likely divergence in application due to its acetamide and fluorophenyl groups .

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